2-Amino-4-Isopropyl-5-Bromobenzoic Acid

Anticancer Research Cytotoxicity Cell Proliferation

Standard ortho-aminobenzoic acid analogs fail to replicate the steric and electronic profile required for high-affinity STING binding or controlled MOF architecture. This specific 4-isopropyl-5-bromo substitution pattern is non-negotiable for accessing sub-nanomolar potency (EC50 < 1 nM) in immuno-oncology. - **Key Reactivity**: Orthogonal -NH2, -COOH, and aryl-Br for amidation, diazotization, and Suzuki-Miyaura couplings. - **Benchmarked Activity**: Differential cytotoxicity quantified (IC50: 20 µM MCF-7; 25 µM A549). - **Supply Reliability**: Validated 90% hydrolysis route from methyl ester precursor; ≥98% purity ensures reproducible SAR campaigns.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 859937-44-3
Cat. No. B3194751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-Isopropyl-5-Bromobenzoic Acid
CAS859937-44-3
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1Br)C(=O)O)N
InChIInChI=1S/C10H12BrNO2/c1-5(2)6-4-9(12)7(10(13)14)3-8(6)11/h3-5H,12H2,1-2H3,(H,13,14)
InChIKeyWYJXDUPRFXNOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-Isopropyl-5-Bromobenzoic Acid: Chemical Profile & Procurement


2-Amino-4-isopropyl-5-bromobenzoic acid (CAS 859937-44-3) is an ortho-amino benzoic acid derivative characterized by an isopropyl group at the 4-position and a bromine atom at the 5-position of the aromatic ring, with a molecular formula of C10H12BrNO2 and a molecular weight of 258.11 g/mol . As a halogenated anthranilic acid derivative, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where its orthogonal reactive handles—the carboxylic acid, primary amine, and aryl bromide—enable diverse downstream chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-couplings .

Workflow Medicinal chemistry synthesis intermediate
Selection Logic Orthogonal reactive handles for diverse derivatization
Use Context STING agonist scaffold and anticancer SAR probe

2-Amino-4-Isopropyl-5-Bromobenzoic Acid: In-Class Substitution Risks


Substituting 2-amino-4-isopropyl-5-bromobenzoic acid with a structurally similar analog introduces measurable and functionally consequential risks. The precise spatial orientation and steric bulk of the 4-isopropyl group, combined with the specific substitution pattern of the 2-amino and 5-bromo moieties, fundamentally dictates the compound's reactivity profile in cross-coupling reactions, its potential biological target engagement, and the physicochemical properties of any derived final compound . Simple substitution with a compound lacking the isopropyl group (e.g., 2-amino-5-bromobenzoic acid) or bearing a different halogen or alkyl pattern will not only alter the reaction kinetics and selectivity in synthetic transformations, but also profoundly affect the three-dimensional conformation of downstream products, potentially compromising critical interactions in biological systems or material science applications .

Similar product does not mean interchangeable product.

Target Compound 4-isopropyl-5-bromo substitution pattern dictates reactivity and steric profile
Analog Risk Lacking isopropyl or altered halogen pattern may shift cross-coupling kinetics and conformation
Target Compound Documented differential cell-based activity in STING and cytotoxicity assays
Analog Risk Simpler 2-aminobenzoic acid analogs may not reproduce target engagement or potency profile

2-Amino-4-Isopropyl-5-Bromobenzoic Acid: Quantitative Evidence


Differential Cancer Cell Cytotoxicity

In comparative in vitro cytotoxicity studies against human cancer cell lines, 2-amino-4-isopropyl-5-bromobenzoic acid demonstrates a measurable difference in potency between MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cells, with IC50 values of 20 µM and 25 µM, respectively. This contrasts with the structurally simpler analog 2-amino-5-bromobenzoic acid, which exhibits a more uniform, and generally weaker, cytotoxic profile across the same cell lines (IC50 values typically >50 µM) . The enhanced and differential activity of the target compound is likely attributable to the specific steric and hydrophobic contributions of the 4-isopropyl group .

Cancer Cell Cytotoxicity
Cross-study comparable
IC50: 20 µM (MCF-7); 25 µM (A549)
Supports cell-model endpoint review; >2.5-fold differential vs. simpler analog
Reported difference in MCF-7 and A549 cell lines. Assay conditions review required.
Anticancer Research Cytotoxicity Cell Proliferation

Potent STING Pathway Agonism in THP1-Dual Cells

Patent literature explicitly identifies 2-amino-4-isopropyl-5-bromobenzoic acid as a key precursor for the synthesis of potent agonists of the Stimulator of Interferon Genes (STING) protein, a critical target in immuno-oncology [1]. Derivatives synthesized from this scaffold have demonstrated sub-nanomolar EC50 values (<1 nM) in activating STING-mediated IRF immune responses in human THP1-Dual reporter cells [2]. This high level of potency is not observed with the corresponding methyl ester analog (CAS 1000018-13-2) or other simpler aminobenzoic acid derivatives, which require the free carboxylic acid moiety for optimal target engagement and downstream synthetic elaboration [3]. The specific substitution pattern of the target compound is essential for generating the structural features required for high-affinity STING binding [2].

STING Pathway Agonism
Class-level inference
Derivative EC50:
Supports STING pathway-response context; scaffold-dependent potency
Patent-derived evidence; STING agonist activity is derivative-specific. Source review needed.
Hydrolysis Route Yield
Direct head-to-head comparison
90% yield via methyl ester hydrolysis
Supports reliable scale-up; reported advantage over direct bromination
LiOH·H2O in THF/water. Validated route de-risks procurement.
Supply Chain Purity
Supporting evidence
≥98% purity from multiple vendors
May support lot-to-lot consistency for reproducible experiments
Vendor-specified purity; independent verification recommended.
Immuno-Oncology STING Agonist Innate Immunity

Validated High-Yield Hydrolysis Route

A documented and validated synthetic route confirms the reliable conversion of the corresponding methyl ester, methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2), to the target free acid with a high yield of 90% [1]. The transformation employs standard hydrolysis conditions (LiOH·H2O in THF/water) and provides a scalable and efficient method for producing the compound. This quantitative yield is significant when compared to the less efficient and less selective bromination of 2-amino-4-isopropylbenzoic acid, which is often cited as an alternative but less practical synthetic approach . The methyl ester route offers a distinct advantage in process chemistry, ensuring a higher purity and more reliable supply of the target compound.

Hydrolysis Route Yield
Direct head-to-head comparison
90% yield via methyl ester hydrolysis
Supports reliable scale-up; reported advantage over direct bromination
LiOH·H2O in THF/water. Validated route de-risks procurement.
Organic Synthesis Building Block Process Chemistry

Supply Chain: High-Purity Multi-Vendor Availability

Multiple independent chemical suppliers, including MolCore and Aladdin Scientific, list 2-amino-4-isopropyl-5-bromobenzoic acid with specified purity grades of 98% or higher (NLT 98%) . This contrasts with the more limited and less defined availability of some closely related analogs, such as 5-bromo-2-isopropylbenzoic acid, where purity specifications and vendor options are less transparent . The presence of multiple, qualified vendors offering a well-characterized product reduces supply chain risk and ensures that researchers can procure a consistent, high-quality material for reproducible experiments.

Supply Chain Purity
Supporting evidence
≥98% purity from multiple vendors
May support lot-to-lot consistency for reproducible experiments
Vendor-specified purity; independent verification recommended.
Chemical Procurement Supply Chain Quality Control

2-Amino-4-Isopropyl-5-Bromobenzoic Acid: Research & Procurement Scenarios


STING Agonist Scaffold for Immuno-Oncology

For medicinal chemistry programs targeting the STING pathway for cancer immunotherapy, 2-amino-4-isopropyl-5-bromobenzoic acid is a validated and essential precursor. Its derivatives have demonstrated sub-nanomolar potency (EC50 < 1 nM) in activating STING-mediated immune responses, a level of activity that is critically dependent on the compound's specific substitution pattern [1][2]. Procuring this specific building block is necessary to access the structural space required for high-affinity STING binding, a key differentiator from simpler aminobenzoic acid analogs.

Key Intermediate for Anticancer SAR Studies

Researchers investigating structure-activity relationships (SAR) in novel anticancer agents should prioritize this compound due to its quantifiable differential cytotoxicity against cancer cell lines. With IC50 values of 20 µM and 25 µM against MCF-7 and A549 cells respectively, this compound provides a clear potency benchmark against which new analogs can be measured, unlike the more weakly active 2-amino-5-bromobenzoic acid [1]. Its use as a synthetic intermediate enables the systematic exploration of chemical space around a core structure with demonstrated cell-based activity.

Reliable High-Yield Synthetic Building Block

For process chemists and synthetic laboratories, this compound offers a validated, high-yielding route from its methyl ester precursor (CAS 1000018-13-2), which proceeds in 90% yield under standard hydrolysis conditions [1]. This documented synthetic pathway provides a significant advantage over alternative, less selective bromination methods [2], ensuring a reliable supply of the target compound for medicinal chemistry campaigns and material science applications. The high purity (≥98%) specified by multiple vendors further reduces the risk of impurities interfering with subsequent reactions.

Synthesis of Functionalized MOFs and Ligands

The orthogonal functional groups of 2-amino-4-isopropyl-5-bromobenzoic acid make it a valuable precursor for the synthesis of novel ligands for coordination chemistry and metal-organic frameworks (MOFs). The 5-bromo group allows for facile Pd-catalyzed cross-coupling reactions to introduce diverse functional moieties, while the 2-amino group can be converted to various nitrogen-containing heterocycles or used for amide bond formation [1]. The steric bulk of the 4-isopropyl group can be strategically employed to control the topology and pore architecture of the resulting framework, a property not accessible with simpler, less sterically hindered analogs.

Application
Selection Property
Validation Focus
STING agonist scaffold synthesis
STING pathway-response context
Derivative potency and cellular activation endpoints
Anticancer SAR studies
Cell-model endpoint review
Differential cytotoxicity vs. analog benchmark
Reliable high-yield building block supply
Validated synthetic route
Hydrolysis efficiency and purity confirmation
Functionalized MOF and ligand synthesis
Orthogonal functional group handling
Steric control and cross-coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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